6,6-Difluorohexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

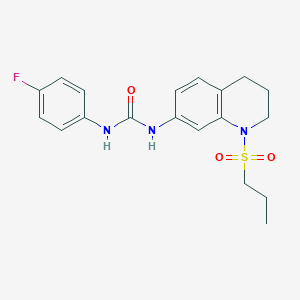

Molecular Structure Analysis

The molecular structure of 6,6-Difluorohexanoic acid consists of a chain of six carbon atoms, with two fluorine atoms attached to the sixth carbon atom . The compound also contains a carboxyl group (–COOH) at one end of the carbon chain .It has a storage temperature of 4 degrees Celsius . The compound is amphipathic, with a hydrophilic carboxyl group and a hydrophobic carbon chain .

Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

Studies on PFAS, including compounds similar to 6,6-Difluorohexanoic acid, emphasize their environmental persistence and the challenges associated with their degradation. Liu and Avendaño (2013) reviewed microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental fate and effects of these precursors, including their transformation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) through microbial and abiotic degradation processes. This research is crucial for understanding the environmental behavior of PFAS and developing strategies for mitigating their impact【Liu & Avendaño, 2013】(https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt).

Toxicity and Human Health Risks

The toxicity and health risks associated with PFAS exposure have been extensively studied. Perfluorohexanoic acid (PFHxA), closely related to this compound, has been assessed for its toxicity, indicating non-carcinogenicity, non-genotoxicity, and a lack of selective reproductive or developmental toxicity. This data is pivotal for understanding the potential human health risks associated with exposure to fluorotelomer-based substances, including PFHxA and by extension, compounds like this compound【Luz et al., 2019a】(https://consensus.app/papers/perfluorohexanoic-acid-toxicity-part-development-health-luz/d0f4d40992fd5bec8f6c77ecf43e63c5/?utm_source=chatgpt).

Treatment and Remediation Technologies

The persistence of PFAS in the environment necessitates the development of effective treatment and remediation technologies. Espana et al. (2015) critically reviewed existing methods for removing PFOS and PFOA from water, emphasizing the potential of activated carbon and the limitations of conventional treatment technologies. This review aids in identifying promising remediation technologies for PFAS compounds, including this compound【Espana et al., 2015】(https://consensus.app/papers/treatment-technologies-perfluorooctanesulfonate-pfos-espana/951a2bce037c5c12af59b2735d60bcaa/?utm_source=chatgpt).

Safety and Hazards

The safety information for 6,6-Difluorohexanoic acid indicates that it is classified under GHS05 and GHS07 pictograms, with a signal word of "Danger" . Hazard statements include H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

Propiedades

IUPAC Name |

6,6-difluorohexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c7-5(8)3-1-2-4-6(9)10/h5H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRLNCDJBVPRDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2600994.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2601000.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2601003.png)

![N-[(3-fluorophenyl)methoxy]thian-4-imine](/img/structure/B2601004.png)

![N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-N'-phenylurea](/img/structure/B2601007.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2601012.png)